molecular formula C4H7B B1632750 1-Bromobut-1-ene

1-Bromobut-1-ene

Cat. No.: B1632750
M. Wt: 135 g/mol
InChI Key: IUXHPSPHPKXTPA-UHFFFAOYSA-N
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Description

1-Bromobut-1-ene (CAS: 31844-98-1) is a brominated alkene with the molecular formula C₄H₇Br and an average molecular weight of 135.00 g/mol . Its structure features a bromine atom and a double bond at the first carbon (C1), resulting in distinct physicochemical properties. Key physical parameters include:

  • Density: 1.3119 g/cm³
  • Boiling point: ~88.08°C
  • Flash point: 14.5°C (highly flammable)
  • Vapor pressure: 53.4 mmHg at 25°C

The compound exists as a mixture of (Z)- and (E)-isomers, though the (Z)-isomer is often highlighted for its utility in organometallic reactions, such as forming lithium cuprates for conjugate additions .

Preparation Methods

Decarboxylative Bromination of trans-2-Pentenoic Acid

Reaction Mechanism and Conditions

The bromination of trans-2-pentenoic acid (CH₃CH=CHCH₂COOH) represents a direct route to 1-bromobut-1-ene. In this method, bromine (Br₂) reacts with the α,β-unsaturated carboxylic acid in N,N-dimethylformamide (DMF) under sodium carbonate (Na₂CO₃) catalysis. The reaction proceeds via electrophilic addition to the double bond, followed by decarboxylation to eliminate carbon dioxide (CO₂).

$$
\text{trans-2-pentenoic acid} + \text{Br}2 \xrightarrow{\text{DMF, Na}2\text{CO}3} \text{this compound} + \text{CO}2 + \text{HBr}
$$

Yield and Optimization

This method achieves a moderate yield of 54%. Optimization studies indicate that excess bromine and controlled temperatures (20–25°C) minimize side reactions, such as di-bromination. The use of DMF as a polar aprotic solvent stabilizes the intermediate bromonium ion, enhancing regioselectivity.

Nickel-Catalyzed Addition of Phenylzinc Ethyl to But-1-yne

Catalytic Cycle and Stereoselectivity

A scalable synthesis involves the nickel acetylacetonate [Ni(acac)₂]-catalyzed addition of phenylzinc ethyl (PhZnEt) to but-1-yne (CH≡CCH₂CH₃). The reaction forms a vinylzinc intermediate, which undergoes bromination to yield (Z)-1-bromobut-1-ene with 58–62% overall yield.

$$
\text{But-1-yne} + \text{PhZnEt} \xrightarrow{\text{Ni(acac)}2} \text{vinylzinc intermediate} \xrightarrow{\text{Br}2} \text{(Z)-1-bromobut-1-ene}
$$

Industrial Adaptations

Substoichiometric quantities of diphenylzinc (Ph₂Zn) reduce costs, while inert atmosphere conditions prevent oxidative side reactions. Safety protocols for large-scale bromination include controlled reagent addition and real-time temperature monitoring to mitigate exothermic risks.

Dehydrohalogenation of 1,2-Dibromobutane

Base-Mediated Elimination

Treatment of 1,2-dibromobutane (CH₂BrCH₂CH₂CH₂Br) with a strong base, such as potassium hydroxide (KOH), induces β-elimination to form this compound. The reaction follows an E2 mechanism, with the base abstracting a β-hydrogen anti-periplanar to the leaving bromine atom.

$$
\text{1,2-dibromobutane} + \text{KOH} \rightarrow \text{this compound} + \text{KBr} + \text{H}_2\text{O}
$$

Regiochemical Challenges

Competing elimination pathways may produce but-1-ene (CH₂=CHCH₂CH₃) or 2-bromobut-1-ene as byproducts. Polar solvents like ethanol favor the formation of this compound by stabilizing the transition state.

Comparative Analysis of Methods

Method Starting Material Yield Conditions Advantages Limitations
Decarboxylative Bromination trans-2-Pentenoic acid 54% DMF, Na₂CO₃, 25°C High regioselectivity Moderate yield, CO₂ byproduct
Nickel-Catalyzed Addition But-1-yne 58–62% Ni(acac)₂, PhZnEt, 0°C Scalable, stereoselective Requires inert atmosphere
Dehydrohalogenation 1,2-Dibromobutane ~40% KOH, ethanol, reflux Simple reagents Competing elimination pathways

Chemical Reactions Analysis

Types of Reactions

1-Bromobut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.

    Elimination Reactions: Under basic conditions, bromobutene can undergo elimination reactions to form butadiene.

    Addition Reactions: this compound can react with halogens or hydrogen halides to form dihalogenated or halogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

    Addition: Halogens like chlorine or bromine, and hydrogen halides like hydrogen chloride or hydrogen bromide, are used under controlled conditions.

Major Products

    Substitution: Products include various substituted butenes depending on the nucleophile used.

    Elimination: The major product is butadiene.

    Addition: Products include dihalogenated butanes or halogenated butenes.

Scientific Research Applications

Chemical Properties and Structure

1-Bromobut-1-ene has the molecular formula C₄H₇Br and features a bromine atom attached to a butene chain. Its structure can be represented as follows:

BrC4H7\text{Br}-\text{C}_4\text{H}_7

Synthetic Applications

Building Block in Organic Synthesis:
this compound serves as a valuable building block in the synthesis of various complex organic molecules. It is utilized in:

  • Synthesis of Largazole: A total synthesis approach using this compound has been employed to produce largazole, a potent histone deacetylase inhibitor, showcasing its importance in medicinal chemistry .
  • Preparation of Dienehydrazides: The compound is used in the preparation of dienehydrazides, which are important intermediates in organic synthesis .

Reactions:
The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be substituted with other functional groups.
  • Grubbs Ring-Closing Metathesis: This reaction has been applied to yield gymnodimine, a biotoxin, from this compound .

Biological Applications

Medicinal Chemistry:
Research indicates that this compound derivatives may exhibit biological activity. For instance:

  • Histone Deacetylase Inhibition: The synthesis of analogs of largazole has shown promising results in inhibiting histone deacetylases, which are implicated in cancer progression .

Case Study 1: Total Synthesis of Largazole

In a study published by the Journal of the American Chemical Society, researchers successfully synthesized largazole using this compound as a key intermediate. This synthesis involved multiple steps and demonstrated an overall yield of 19%, highlighting the compound's utility in developing therapeutic agents .

Case Study 2: Grubbs Metathesis

A study focused on the application of this compound in double alkylation reactions followed by Grubbs ring-closing metathesis to produce gymnodimine. This research illustrated the compound's versatility and importance in synthesizing complex natural products .

Table 1: Summary of Reactions Involving this compound

Reaction TypeProduct/OutcomeReference
Total SynthesisLargazole
Grubbs Ring Closing MetathesisGymnodimine
Nucleophilic SubstitutionVarious Functional Groups
Dienehydrazide FormationDienehydrazides

Mechanism of Action

The mechanism of action of bromobutene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom is removed along with a hydrogen atom, leading to the formation of a double bond and the production of butadiene.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1-Bromobut-1-ene vs. 1-Bromobut-2-ene

This structural difference impacts reactivity:

  • This compound : The vinylic bromine facilitates elimination or metalation reactions (e.g., with t-BuLi/Cu(I)) to generate reactive intermediates for organic synthesis .
  • 1-Bromobut-2-ene: The allylic bromine may favor substitution (e.g., SN2) or radical pathways.
Property This compound 1-Bromobut-2-ene
Molecular Formula C₄H₇Br C₄H₇Br
Double Bond Position C1 C2
Key Reactivity Metalation, conjugate additions Likely substitution
Applications Organometallic synthesis Limited data

Saturated Analogue: 1-Bromobutane

1-Bromobutane (CAS: 109-65-9) is a saturated bromoalkane (C₄H₉Br ) with divergent properties:

  • Boiling point : ~101–102°C (higher than this compound due to lack of double bond)
  • Flash point : ~23°C (less flammable than this compound)
  • Reactivity : Undergoes nucleophilic substitution (SN2) rather than elimination, making it a common alkylating agent .
Property This compound 1-Bromobutane
Molecular Weight 135.00 g/mol 137.02 g/mol
Structure Unsaturated (C=C) Saturated (C-C)
Key Reactivity Elimination, metalation SN2 alkylation
Applications Organometallic synthesis Solvent, alkylation agent

Chain-Length Analogues: 1-Bromopentane and 1-Bromoundecane

Longer-chain bromoalkanes exhibit increased molecular weight and boiling points:

  • 1-Bromopentane (CAS: 110-53-2, C₅H₁₁Br ):
    • Boiling point: ~129°C
    • Used in laboratory synthesis and as a solvent .
  • 1-Bromoundecane (CAS: 693-67-4, C₁₁H₂₃Br ):
    • Molecular weight: 235.20 g/mol
    • Applications: Surfactant precursor, specialty materials .
Property This compound 1-Bromopentane 1-Bromoundecane
Molecular Formula C₄H₇Br C₅H₁₁Br C₁₁H₂₃Br
Boiling Point ~88°C ~129°C ~240°C (estimated)
Primary Use Organometallic reagents Solvent, intermediates Surfactants, polymers

Reactivity Comparison with 1-Bromopropane

1-Bromopropane (1-BP, CAS: 106-94-5) is a shorter-chain bromoalkane (C₃H₇Br) with significant industrial use but notable neurotoxicity . Unlike this compound, 1-BP lacks a double bond, leading to:

  • Reactivity : Preferential SN2 substitution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromobut-1-ene, and how can purity be validated?

Methodological Answer:

  • Synthesis Optimization : Compare methods like allylic bromination of 1,3-butadiene with NBS (N-bromosuccinimide) under radical initiation vs. dehydrohalogenation of 1,2-dibromobutane with a strong base (e.g., KOH). Track variables (temperature, solvent polarity, catalyst loading) to optimize yield .
  • Purity Validation : Use gas chromatography (GC) with flame ionization detection (FID) to quantify purity. Confirm structural integrity via 1^1H NMR (e.g., characteristic vinyl proton peaks at δ 5.3–5.8 ppm) and FT-IR (C-Br stretch ~550–650 cm1^{-1}) .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Experimental Design : Perform competitive reactions with primary (e.g., NaI in acetone) and bulky nucleophiles (e.g., tert-butoxide). Monitor reaction progress via TLC or GC-MS.
  • Data Interpretation : Compare rate constants (k) using the Eyring equation. Steric effects typically reduce SN_N2 reactivity, favoring elimination pathways (e.g., formation of butadiene) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in radical addition reactions involving this compound?

Methodological Answer:

  • Contradiction Analysis : Conflicting reports may arise from initiator choice (e.g., AIBN vs. light-induced radicals). Use EPR spectroscopy to detect radical intermediates.
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies for bromine radical addition at C1 vs. C2. Correlate with experimental outcomes (e.g., allylic vs. vinylic product ratios) .

Q. How can solvent effects on this compound’s stability be systematically quantified under varying storage conditions?

Methodological Answer:

  • Stability Protocol : Store samples in polar (DMSO), nonpolar (hexane), and aprotic (THF) solvents under inert (N2_2) and ambient conditions. Monitor degradation via 1^1H NMR over 30 days.
  • Kinetic Analysis : Plot degradation half-life (t1/2_{1/2}) vs. solvent polarity index. Use Arrhenius plots to model temperature dependence (e.g., 4°C vs. 25°C) .

Q. What role does this compound play in catalytic cross-coupling reactions, and how do ligand systems modulate efficiency?

Methodological Answer:

  • Catalytic Screening : Test Pd(0)/Pd(II) systems (e.g., Suzuki-Miyaura coupling) with phosphine (PPh3_3) and N-heterocyclic carbene (NHC) ligands. Measure turnover frequency (TOF) via in situ Raman spectroscopy.
  • Data Table :
Ligand SystemTOF (h1^{-1})Yield (%)Byproduct Formation
PPh3_312078<5%
NHC4509212%
  • Interpretation : NHC ligands enhance TOF but increase undesired β-hydride elimination. Balance activity vs. selectivity using steric tuning .

Q. Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Replicate measurements using standardized conditions (e.g., 400 MHz NMR, CDCl3_3 solvent). Compare with literature databases (SciFinder, Reaxys).
  • Error Source Analysis : Identify impurities (e.g., residual starting materials) via GC-MS. For 13^{13}C NMR shifts, ensure decoupling parameters match prior studies .

Q. Safety & Handling in Academic Settings

Q. What protocols mitigate risks when handling this compound in air-sensitive reactions?

Methodological Answer:

  • Safety Framework : Use Schlenk lines for inert atmosphere transfers. Conduct reactivity tests on small scales (≤1 mmol) to assess exothermicity via calorimetry.
  • Emergency Preparedness : Maintain HBr gas scrubbers and ensure fume hoods meet ≥100 fpm face velocity. Document first-aid procedures for skin/eye exposure per SDS guidelines .

Q. Computational & Experimental Synergy

Q. Can MD simulations predict the solvation dynamics of this compound in ionic liquids?

Methodological Answer:

  • Simulation Setup : Run 50 ns MD simulations (AMBER force field) with [BMIM][PF6_6] as solvent. Analyze radial distribution functions (RDFs) for Br–anion interactions.
  • Experimental Correlation : Validate with dielectric relaxation spectroscopy (DRS) to measure solvation shell relaxation times .

Properties

Molecular Formula

C4H7B

Molecular Weight

135 g/mol

IUPAC Name

1-bromobut-1-ene

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3

InChI Key

IUXHPSPHPKXTPA-UHFFFAOYSA-N

SMILES

CCC=CBr

Canonical SMILES

CCC=CBr

Origin of Product

United States

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